Rendix
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rendix involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Functionalization: The benzimidazole core is then functionalized with various substituents, including the amidino group and the pyridyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used for the initial synthesis steps, ensuring controlled reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Rendix undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the plasma and liver to form the active compound, dabigatran.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Esterases in the plasma and liver catalyze the hydrolysis reaction under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products:
Dabigatran: The primary product formed from the hydrolysis of this compound.
Oxidized and Reduced Derivatives: Various oxidized and reduced derivatives of the benzimidazole core.
Scientific Research Applications
Rendix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ester hydrolysis and benzimidazole chemistry.
Biology: Investigated for its effects on thrombin inhibition and blood coagulation pathways.
Industry: Employed in the development of new anticoagulant drugs and formulations.
Mechanism of Action
Rendix exerts its effects through the following mechanism:
Hydrolysis to Dabigatran: this compound is hydrolyzed to dabigatran by esterases in the plasma and liver.
Thrombin Inhibition: Dabigatran directly inhibits thrombin, a serine protease responsible for converting fibrinogen to fibrin in the coagulation cascade.
Molecular Targets: The primary molecular target is thrombin, which is inhibited by dabigatran, preventing the formation of blood clots.
Comparison with Similar Compounds
Rendix is unique compared to other anticoagulants due to its direct thrombin inhibition mechanism. Similar compounds include:
Warfarin: An anticoagulant that inhibits vitamin K-dependent clotting factors.
Heparin: An anticoagulant that enhances the activity of antithrombin III.
Rivaroxaban: A direct factor Xa inhibitor.
This compound stands out due to its specific inhibition of thrombin, providing a targeted approach to anticoagulation with a different mechanism compared to other anticoagulants .
Properties
IUPAC Name |
ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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